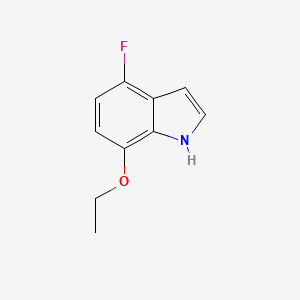
3-(2-((2-Methylbutyl)amino)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide typically involves the reaction of thietan-3-one with 2-methylbutylamine. The process includes the addition of the amine to the carbonyl group of thietan-3-one, followed by oxidation of the sulfur atom to form the dioxide. The reaction conditions often require the use of an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the thietane ring can form strong interactions with metal ions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dione
- 3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-sulfone
Uniqueness
3-(2-((2-Methylbutyl)amino)ethyl)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the thietane ring. This structure imparts distinct chemical and biological properties compared to other sulfur-containing heterocycles.
Propiedades
Fórmula molecular |
C10H21NO2S |
|---|---|
Peso molecular |
219.35 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-3-9(2)6-11-5-4-10-7-14(12,13)8-10/h9-11H,3-8H2,1-2H3 |
Clave InChI |
RDVJFTYAADEMHE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNCCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)

![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)



![(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B15233405.png)



